

Spectroscopic Profile of 5-Bromo-2-chlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *5-Borono-2-chlorobenzoic acid*

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Introduction

5-Bromo-2-chlorobenzoic acid is a dihalogenated derivative of benzoic acid with the chemical formula $C_7H_4BrClO_2$. It serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-chlorobenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

5-Bromo-2-chlorobenzoic acid is a white to off-white crystalline solid at room temperature.^[1] It is sparingly soluble in water but shows good solubility in organic solvents.

Property	Value
Molecular Formula	$C_7H_4BrClO_2$
Molecular Weight	235.46 g/mol ^[2]
Melting Point	154-156 °C ^[3]
Appearance	White to off-white crystalline powder ^[1]
CAS Number	21739-92-4 ^[2]

Spectroscopic Data

The structural elucidation of 5-Bromo-2-chlorobenzoic acid is heavily reliant on various spectroscopic techniques. The following sections detail the data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of 5-Bromo-2-chlorobenzoic acid in deuterated chloroform (CDCl_3) typically exhibits signals corresponding to the aromatic protons and the carboxylic acid proton. [1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.05	broad singlet	1H	-COOH
8.13	singlet	1H	Ar-H
7.58	doublet	1H	Ar-H
7.35	doublet	1H	Ar-H

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum in CDCl_3 provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
165.93	C=O (Carboxylic Acid)
132.99	Aromatic C
132.86	Aromatic C
132.41	Aromatic C
130.55	Aromatic C
130.39	Aromatic C
125.02	Aromatic C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-chlorobenzoic acid shows characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.

Wavenumber (cm^{-1})	Intensity	Assignment
~3000	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600-1450	Medium-Strong	C=C stretch (Aromatic Ring)
~1300	Medium	C-O stretch
~900-650	Strong	C-H bend (Aromatic) / C-Cl / C-Br

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Due to the presence of bromine (isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the mass spectrum of 5-

Bromo-2-chlorobenzoic acid exhibits a characteristic isotopic pattern for the molecular ion peak.[1]

m/z	Relative Abundance	Assignment
234	~75%	[M] ⁺ (with ³⁵ Cl and ⁷⁹ Br)
236	~100%	[M] ⁺ (with ³⁷ Cl and ⁷⁹ Br or ³⁵ Cl and ⁸¹ Br)
238	~25%	[M] ⁺ (with ³⁷ Cl and ⁸¹ Br)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A standard protocol for NMR analysis of benzoic acid derivatives involves dissolving the sample in a deuterated solvent.[4]

NMR Sample Preparation and Analysis Workflow

- Sample Preparation: Weigh 5-25 mg of 5-Bromo-2-chlorobenzoic acid for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[4]
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[4]
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire the NMR spectrum on a spectrometer (e.g., 400 MHz).
- Processing: Process the raw data by applying Fourier transform, phasing, and baseline correction.[4]

- **Analysis:** Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

IR Spectroscopy Protocol (Thin Solid Film)

For solid samples, a thin film can be prepared for IR analysis.[\[5\]](#)

IR Thin Solid Film Preparation Workflow

- **Dissolution:** Dissolve a small amount (around 50 mg) of 5-Bromo-2-chlorobenzoic acid in a few drops of a volatile organic solvent like methylene chloride.[\[5\]](#)
- **Deposition:** Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[5\]](#)
- **Evaporation:** Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[\[5\]](#)
- **Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- **Cleaning:** After analysis, clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator.[\[5\]](#)

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a common method for analyzing small organic molecules.

Electron Ionization Mass Spectrometry Workflow

- **Sample Introduction:** Introduce a small quantity of the solid sample into the mass spectrometer, often via a direct insertion probe.
- **Vaporization:** Heat the sample under high vacuum to promote vaporization.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion).

- Fragmentation: The high energy of the molecular ion often leads to fragmentation into smaller, charged species.
- Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

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References

- 1. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-chlorobenzoic acid | CAS#:21739-92-4 | Chemsoc [chemsoc.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
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